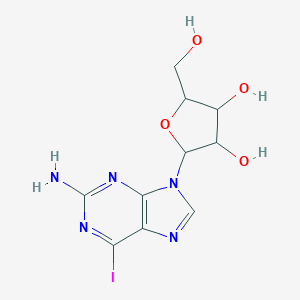
Desertomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desertomycin is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desertomycin is primarily obtained through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves polyketide synthase pathways, which are responsible for the assembly of its macrolide structure. The fermentation conditions typically include a nutrient-rich medium, controlled pH, temperature, and aeration to optimize the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the cultivation of Streptomyces strains in a controlled environment, followed by extraction and purification of the antibiotic. The purification process often involves solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Desertomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified structures and potentially enhanced antibacterial activities .
Applications De Recherche Scientifique
Desertomycin has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying macrolide biosynthesis and the development of new synthetic methodologies.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Mécanisme D'action
Desertomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation of the peptide chain, ultimately leading to bacterial cell death. The molecular targets of this compound include the ribosomal proteins and RNA components involved in the translation process .
Comparaison Avec Des Composés Similaires
Desertomycin is part of a family of macrolide antibiotics, which includes compounds such as erythromycin, azithromycin, and clarithromycin. Compared to these antibiotics, this compound exhibits unique structural features, such as additional double bonds and methyl groups, which contribute to its distinct antibacterial activity .
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: Known for its extended spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: A macrolide with enhanced stability in acidic environments and improved activity against certain bacterial strains.
This compound’s unique structural modifications and potent antibacterial activity make it a valuable compound for further research and development in the field of antibiotics.
Propriétés
Numéro CAS |
12728-25-5 |
|---|---|
Formule moléculaire |
C61H109NO21 |
Poids moléculaire |
1192.5 g/mol |
Nom IUPAC |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
Clé InChI |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES isomérique |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES canonique |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Synonymes |
desertomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)












